4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine 4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548991-35-9
VCID: VC11835696
InChI: InChI=1S/C16H20N8S/c1-11-10-15(18-16(17-11)25-3)23-8-6-22(7-9-23)14-5-4-13-20-19-12(2)24(13)21-14/h4-5,10H,6-9H2,1-3H3
SMILES: CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Molecular Formula: C16H20N8S
Molecular Weight: 356.5 g/mol

4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2548991-35-9

Cat. No.: VC11835696

Molecular Formula: C16H20N8S

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine - 2548991-35-9

Specification

CAS No. 2548991-35-9
Molecular Formula C16H20N8S
Molecular Weight 356.5 g/mol
IUPAC Name 3-methyl-6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H20N8S/c1-11-10-15(18-16(17-11)25-3)23-8-6-22(7-9-23)14-5-4-13-20-19-12(2)24(13)21-14/h4-5,10H,6-9H2,1-3H3
Standard InChI Key MRRJUWCJICXDFA-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Canonical SMILES CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the preparation of the individual ring systems and their subsequent coupling. Common methods might involve condensation reactions to form the pyrimidine and triazolopyridazine rings, followed by alkylation or acylation reactions to attach the piperazine and methylsulfanyl groups.

Synthesis Steps:

  • Preparation of Triazolopyridazine: This involves the reaction of a pyridazine derivative with a hydrazine derivative to form the triazole ring.

  • Preparation of Piperazine Derivative: This might involve the alkylation of piperazine with a suitable alkylating agent.

  • Coupling of Triazolopyridazine and Piperazine: This could involve nucleophilic substitution or other coupling reactions.

  • Formation of Pyrimidine Core: This might involve condensation reactions between suitable precursors.

  • Attachment of Methylsulfanyl Group: This could be achieved through nucleophilic substitution or other methods.

Potential Applications

Given its complex structure, this compound could have various applications in chemistry and biology, similar to related compounds:

  • Pharmaceuticals: Compounds with similar structures have been explored for their potential biological activities, including anticancer, antiviral, or antimicrobial properties.

  • Chemical Reagents: It could serve as a building block for synthesizing more complex molecules.

  • Biological Studies: Its unique structure might allow it to interact with specific biological targets, making it useful for studying enzyme mechanisms or protein-ligand interactions.

Research Findings and Data

While specific data on this compound is not available, related compounds have shown promising results in various fields:

Compound TypeApplication/PropertyReference
TriazolopyridazinesAntimicrobial Agents
Pyrimidine DerivativesAntiviral Agents
Piperazine DerivativesCentral Nervous System

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